N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives in good yields . The 3,4-dichlorobenzoyl chloride used in these reactions can be prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds has been established by X-ray crystallography . The C‒N‒C‒C torsion angles are − 169.2(4)° for compound 4, − 176.0(2)° and − 178.6(2)° for compound 6 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of arylamines with 3,5-dichlorobenzoyl chloride . The resulting compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 3,4-Dichlorobenzoyl chloride, include a boiling point of 242 °C and a melting point of 30-33 °C .Scientific Research Applications
Synthesis Techniques
N-[(3,4-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide, as part of the 1,2,4-thiadiazole class, is synthesized through various innovative methods. For example, derivatives of 1,2,4-thiadiazole were efficiently synthesized using Oxone as an oxidant, indicating an environmentally safe and cost-effective approach (Yoshimura et al., 2014). Furthermore, solvent-free synthesis methods for 1,2,4-thiadiazoles have been developed, demonstrating the potential for more practical and sustainable production techniques (Xu et al., 2010).
Chemical Characteristics and Interactions
The chemical characteristics of this compound and its related compounds are quite intricate. For instance, N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides were obtained through a complex process of dehydrosulfurization and cyclization, showcasing the compound's reactive nature and potential for chemical transformations (Zadorozhnii et al., 2019).
Biological Activity and Applications
Antimicrobial and Fungicidal Properties
The derivatives of 1,2,4-thiadiazole, closely related to this compound, exhibit significant biological activities. They have been reported to possess antimicrobial properties against a range of bacterial and fungal strains, indicating their potential as bioactive agents in medical and agricultural sectors (Gilani et al., 2011). Moreover, some derivatives have shown promising fungicidal activities, which could be harnessed for developing new agrochemicals (Zi-lon, 2015).
Anticancer Activity
In the realm of cancer research, certain 1,2,4-thiadiazole derivatives have demonstrated cytotoxic effects against human cancer cell lines, signifying their potential in developing anticancer therapies (Kumar et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(thiadiazole-4-carbonylamino) 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3S/c11-6-2-1-5(3-7(6)12)10(17)18-14-9(16)8-4-19-15-13-8/h1-4H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHYXURIIDMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)ONC(=O)C2=CSN=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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